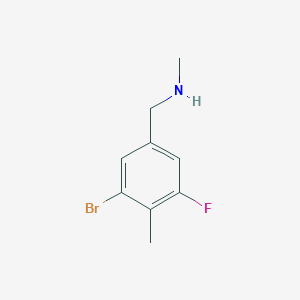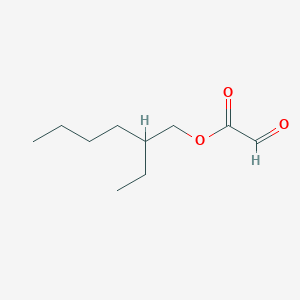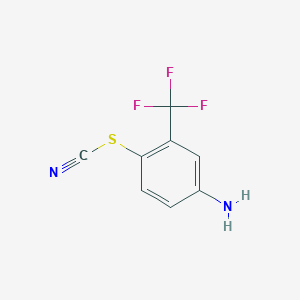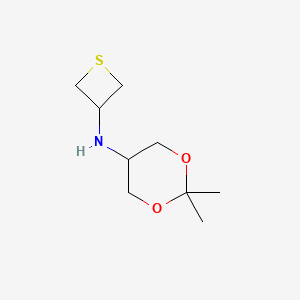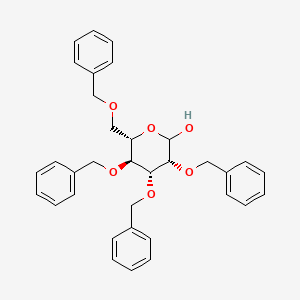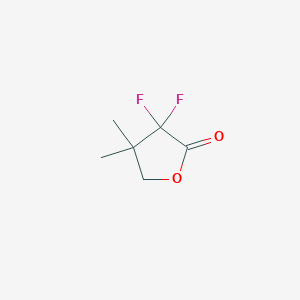
3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound can significantly alter its chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone typically involves the introduction of fluorine atoms into a furanone framework. Common synthetic routes may include:
Fluorination Reactions: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.
Cyclization Reactions: Forming the furanone ring through cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and cost-effective processes. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalytic Processes: Employing catalysts to improve reaction yields and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted furanones with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction Pathways: Affecting cellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone: Unique due to the presence of fluorine atoms.
4,4-Dimethyldihydro-2(3H)-Furanone: Lacks fluorine atoms, different chemical properties.
3,3-Difluoro-2(3H)-Furanone: Similar fluorine substitution but lacks methyl groups.
Uniqueness
The presence of both fluorine and methyl groups in this compound makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C6H8F2O2 |
|---|---|
Peso molecular |
150.12 g/mol |
Nombre IUPAC |
3,3-difluoro-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H8F2O2/c1-5(2)3-10-4(9)6(5,7)8/h3H2,1-2H3 |
Clave InChI |
SYUIMMNLIDUFNN-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=O)C1(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


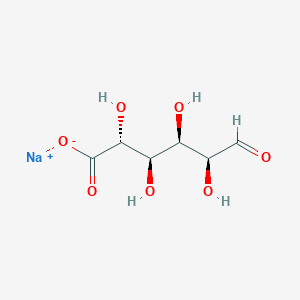
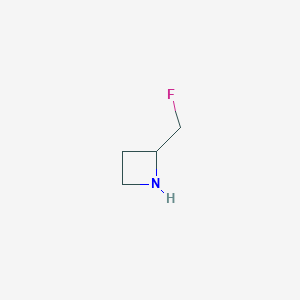
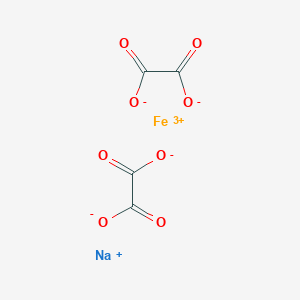

![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
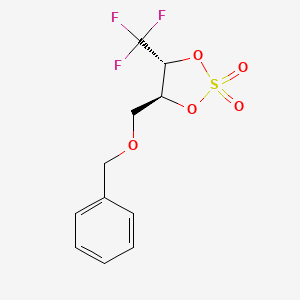
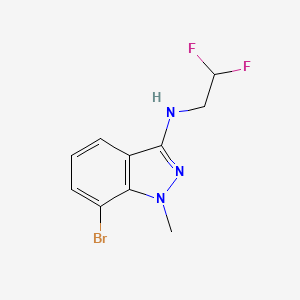
![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)
